24,25-Dihydroxy Fusidic Acid
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Overview
Description
24,25-Dihydroxy Fusidic Acid is a synthetic vitamin D analog with the chemical formula C31H50O8 . It is a white crystalline compound that is insoluble in water but can be dissolved in organic solvents . This compound is primarily used to treat skin diseases such as eczema and psoriasis due to its anti-inflammatory and immunomodulatory effects . Additionally, it has applications in treating certain leukemias and tumors .
Biochemical Analysis
Biochemical Properties
It is known that it is a hydrolysis product of Fusidic Acid . Fusidic Acid is known to bind to elongation factor G (EF-G) as an inhibitor of protein synthesis
Molecular Mechanism
The molecular mechanism of action of 24,25-Dihydroxy Fusidic Acid is not well defined. As a derivative of Fusidic Acid, it may share similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The preparation of 24,25-Dihydroxy Fusidic Acid involves several chemical synthesis steps. The process typically includes the synthesis of starting compounds, followed by alkylation reactions, hydrogenation reactions, and other chemical reaction steps . This synthetic route requires advanced organic synthesis technology and equipment . Industrial production methods are similar but scaled up to meet commercial demands.
Chemical Reactions Analysis
24,25-Dihydroxy Fusidic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
24,25-Dihydroxy Fusidic Acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its effects on cellular signaling pathways and gene expression.
Medicine: It is used to treat skin diseases, certain leukemias, and tumors.
Industry: It is used in the formulation of pharmaceuticals and skincare products.
Mechanism of Action
24,25-Dihydroxy Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting protein synthesis . This mechanism is similar to that of fusidic acid, from which it is derived .
Comparison with Similar Compounds
24,25-Dihydroxy Fusidic Acid is unique due to its specific chemical structure and mechanism of action. Similar compounds include:
Fusidic Acid: The parent compound from which this compound is derived.
Sodium Fusidate: A salt form of fusidic acid used in similar medical applications.
Other Fusidic Acid Derivatives: These compounds share similar antibacterial properties and are used in various therapeutic applications.
Properties
CAS No. |
80445-74-5 |
---|---|
Molecular Formula |
C31H50O8 |
Molecular Weight |
550.7 g/mol |
IUPAC Name |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |
InChI |
InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1 |
InChI Key |
PGLFLDPZTHZNCH-DMZSZUJBSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |
Synonyms |
(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid; 24,25-Dihydroxyfusidic Acid; Sodium Fusidate Impurity A |
Origin of Product |
United States |
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